2-(5,6-Difluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
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Overview
Description
2-(5,6-Difluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Difluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazole ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Introduction of Difluoro Groups: The difluoro groups are introduced via electrophilic fluorination reactions. Common reagents for this step include N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Acetylation: The final step involves the acetylation of the benzothiazole derivative to form the acetic acid moiety. This can be done using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Difluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-(5,6-Difluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(5,6-Difluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid involves its interaction with specific molecular targets. The difluoro and oxo groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modify the activity of enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Known for its use in organic photovoltaic devices.
2-(6,7-Difluoro-3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-yl)propanedinitrile: Another compound with similar structural features and applications.
Uniqueness
2-(5,6-Difluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is unique due to its specific benzothiazole ring structure, which imparts distinct chemical and biological properties. Its difluoro and oxo groups enhance its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H5F2NO3S |
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Molecular Weight |
245.20 g/mol |
IUPAC Name |
2-(5,6-difluoro-3-oxo-2,1-benzothiazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H5F2NO3S/c10-5-1-4-7(2-6(5)11)12(3-8(13)14)16-9(4)15/h1-2H,3H2,(H,13,14) |
InChI Key |
QQORHJPEJRUQTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N(SC2=O)CC(=O)O |
Origin of Product |
United States |
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